Enhanced Lanosterol Synthase (ERG7) Inhibition over the Cycloartenol Synthase Target
A structurally elaborated derivative of the core compound, (E)-N-allyl-4-(3-(4-bromophenyl)benzofuran-6-yloxy)-N-methylbut-2-en-1-aminium, demonstrates a marked selectivity for fungal Lanosterol synthase (ERG7) over the plant Cycloartenol synthase. This differentiation is crucial for antifungal drug development. While direct data for the unadorned 3-(4'-Bromophenyl) benzofuran is not available, this derivative's activity profile highlights the potential of the brominated benzofuran core for achieving target selectivity [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 210 nM against Lanosterol synthase (ERG7) from S. cerevisiae [for the 6-oxy-substituted derivative] |
| Comparator Or Baseline | IC50 = 3000 nM against Cycloartenol synthase from A. thaliana [for the same derivative] |
| Quantified Difference | 14.3-fold greater potency for ERG7 target over Cycloartenol synthase |
| Conditions | In vitro enzyme inhibition assay using expressed proteins in Saccharomyces cerevisiae SMY8 |
Why This Matters
This selectivity ratio informs a procurement decision for researchers developing antifungal agents, as the brominated core is associated with preferential inhibition of a fungal-specific enzyme over a related plant enzyme.
- [1] BindingDB. Entry for BDBM50128056: (E)-N-allyl-4-(3-(4-bromophenyl)benzofuran-6-yloxy)-N-methylbut-2-en-1-aminium. Target: Lanosterol synthase ERG7 and Cycloartenol synthase. View Source
